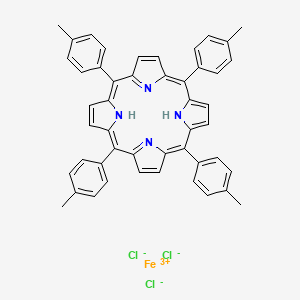![molecular formula C22H40N4O6 B12320034 tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B12320034.png)
tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[321]octane-4-carboxylate and tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[321]octane-4-carboxylate are stereoisomers of a bicyclic compound featuring a diazabicyclo[321]octane core
Preparation Methods
The synthesis of these compounds typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Industrial production methods may involve the use of intermediates such as 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide .
Chemical Reactions Analysis
These compounds can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The diazabicyclo[3.2.1]octane core can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including enzyme inhibition.
Medicine: Investigated for their potential therapeutic applications, such as beta-lactamase inhibitors.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, as beta-lactamase inhibitors, they may bind to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics . This interaction can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar compounds include other diazabicyclo[3.2.1]octane derivatives, such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane These compounds share a similar core structure but differ in their substituents and stereochemistry, which can affect their chemical properties and biological activities.
Properties
Molecular Formula |
C22H40N4O6 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate |
InChI |
InChI=1S/2C11H20N2O3/c2*1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h2*8-9,14H,4-7H2,1-3H3/t2*8-,9-/m10/s1 |
InChI Key |
ZPAUNKHIKBTBLI-MFBWXLJUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@@H]1[C@@H](C2)O.CC(C)(C)OC(=O)N1CCN2C[C@H]1[C@H](C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC1C(C2)O.CC(C)(C)OC(=O)N1CCN2CC1C(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


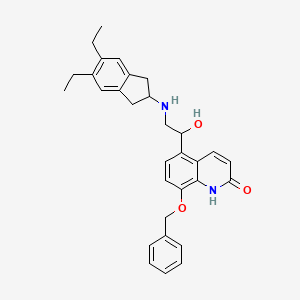
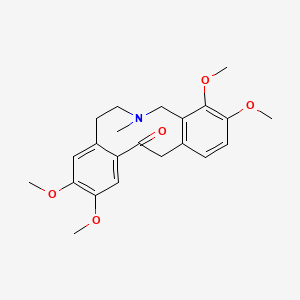
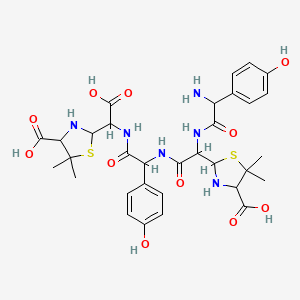
![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)
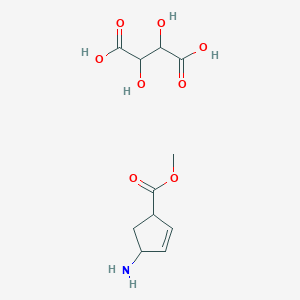
![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
![[17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12320010.png)
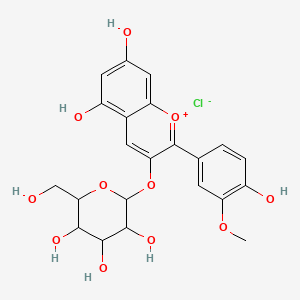
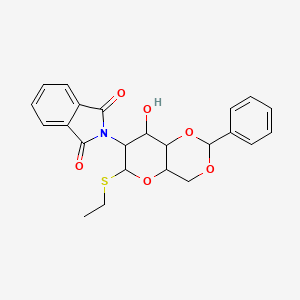
![3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine](/img/structure/B12320026.png)
![4-Nitrophenyl2-acetamido-2-deoxy-4-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B12320027.png)
![2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12320033.png)
